![molecular formula C19H23N5O2S B2696051 (1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171878-41-3](/img/structure/B2696051.png)
(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
This compound belongs to a class of chemicals that have been synthesized for various purposes, including the exploration of their antimicrobial and pharmacological activities. For instance, a study by Patel, Agravat, and Shaikh (2011) describes the synthesis and antimicrobial activity of new pyridine derivatives, which involve compounds with similar structural motifs, indicating the potential antimicrobial application of such compounds (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011). Similarly, Lv, Ding, and Zhao (2013) conducted synthesis and X-ray structure characterisation of novel pyrazole carboxamide derivatives, including those containing the piperazine moiety, which further emphasizes the chemical's relevance in structural chemistry and potential biological applications (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).
Pharmacological Applications
A notable study by Díaz et al. (2020) identifies a pyrazole derivative as a σ1 receptor antagonist clinical candidate for the treatment of pain, highlighting the compound's significance in developing new therapeutic agents (J. Díaz et al., 2020). This demonstrates the compound's application in medicinal chemistry, particularly in the context of pain management and the potential for developing novel pharmacological treatments.
Antimicrobial and Anticancer Potential
Research by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives, including assessments of their antimicrobial and anticancer activities, suggests that compounds within this chemical class can exhibit significant biological activities, which might include the discussed compound given its structural similarities (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-4-24-8-7-14(21-24)18(25)22-9-11-23(12-10-22)19-20-16-15(26-3)6-5-13(2)17(16)27-19/h5-8H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNNZVHRPJRNJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.